molecular formula C9H6BrNO2 B12303574 6-bromo-4-hydroxy-6H-quinolin-2-one

6-bromo-4-hydroxy-6H-quinolin-2-one

Katalognummer: B12303574
Molekulargewicht: 240.05 g/mol
InChI-Schlüssel: LCTRDBWBMYLPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H6BrNO2. This compound belongs to the quinolinone family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position makes this compound unique and significant in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-6H-quinolin-2-one typically involves the bromination of 4-hydroxyquinolin-2-one. One common method includes the reaction of 4-hydroxyquinolin-2-one with bromine in an acidic medium. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-hydroxy-6H-quinolin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-4-hydroxy-6H-quinolin-2-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound can interact with other cellular pathways, contributing to its broad-spectrum biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-4-hydroxy-6H-quinolin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C9H6BrNO2

Molekulargewicht

240.05 g/mol

IUPAC-Name

6-bromo-4-hydroxy-6H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H

InChI-Schlüssel

LCTRDBWBMYLPJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)C=C(C2=CC1Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.